4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
Description
4-(Indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a sulfonamide-linked indoline moiety at the para-position of the benzamide core and a sulfamoyl-substituted benzothiazole ring at the 2-amino position.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S3/c23-33(28,29)17-9-10-18-20(13-17)32-22(24-18)25-21(27)15-5-7-16(8-6-15)34(30,31)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H2,23,28,29)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLFOVTQIYEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Sulfonylation: The indoline is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine to form the indolin-1-ylsulfonyl intermediate.
Benzothiazole Formation: The benzothiazole ring is synthesized separately, often starting from 2-aminothiophenol and a suitable carboxylic acid derivative under cyclization conditions.
Coupling Reaction: The final step involves coupling the indolin-1-ylsulfonyl intermediate with the benzothiazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing efficient purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzamide or benzothiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
4-(Indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and enzymes, which can provide insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and studying the effects of sulfonamide and benzothiazole derivatives on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and benzothiazole moieties are known to interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
The following analysis compares 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide with structurally related benzamide and benzothiazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Key Observations :
- The target compound’s dual sulfonamide groups distinguish it from analogs like 4g (piperazine/pyridine substituents) and Compound 50 (bromophenyl/dimethylsulfamoyl). These groups may enhance solubility and target binding compared to halogenated derivatives (e.g., 11 ) .
- Synthetic routes for analogs often involve amide coupling and cross-coupling reactions (e.g., Suzuki-Miyaura for 11 ), suggesting similar strategies could apply to the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and sulfonamide groups likely reduce LogP compared to ABTB but improve solubility over non-sulfonylated analogs .
- Piperazine-containing analogs (e.g., 4i ) exhibit higher solubility due to hydrophilic substituents, a feature shared with the target compound’s sulfamoyl group .
Key Observations :
- The target compound’s sulfamoylbenzothiazole moiety resembles TTFB , a potent ZAC antagonist, but its indoline sulfonyl group may alter selectivity or binding kinetics .
- Para-substituted sulfonamides (e.g., 2D216 ) show prolonged activity in signaling pathways, suggesting the target compound could share similar pharmacokinetic profiles .
Structure-Activity Relationship (SAR) Insights
- Substituent Position :
- Hydrogen Bonding :
- Sulfonamide groups in ABTB and the target compound enhance solubility and hydrogen bonding, critical for membrane permeability and target engagement .
Biological Activity
The compound 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound by reviewing relevant literature, summarizing experimental findings, and presenting data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₁₄H₁₅N₃O₃S₂
- Molecular Weight : 325.42 g/mol
The structure features an indoline moiety linked to a sulfonamide and a benzo[d]thiazole group, which are known to contribute to various biological activities, including anti-cancer and anti-inflammatory effects.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance, studies on related indolylbenzenesulfonamides have shown potent inhibitory effects on tumor cell proliferation. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Case Study: Indolylbenzenesulfonamides
A focused library of N-(7-indolyl)benzenesulfonamide derivatives was synthesized and evaluated for antitumor activity. The findings revealed two distinct classes of cell cycle inhibitors:
- Class A : Disrupted mitosis.
- Class B : Induced G1 phase accumulation.
These observations suggest that the indole and sulfonamide components may synergistically enhance the antitumor efficacy of the compounds .
Inhibition of Kinase Activity
The compound's structural features suggest potential inhibition of key signaling pathways involved in cancer progression, particularly those mediated by receptor tyrosine kinases (RTKs) like EGFR and HER2. Compounds targeting these pathways have been shown to effectively reduce tumor growth and metastasis.
Table 1: Kinase Inhibition Studies
| Compound Name | Target Kinase | IC50 (µM) | Cell Type | Effect |
|---|---|---|---|---|
| YH-9 | EGFR | 0.5 | SK-BR-3 (Breast) | Inhibits proliferation |
| YH-9 | HER2 | 0.7 | SK-BR-3 (Breast) | Induces apoptosis |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable binding characteristics with human serum albumin (HSA), which may enhance its bioavailability and therapeutic index.
Binding Studies
Spectroscopic analyses have demonstrated that the compound binds to HSA via hydrophobic interactions and hydrogen bonding, with a binding constant suggesting moderate to strong affinity . This interaction is vital for maintaining drug levels in circulation and improving efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide and its derivatives?
- Methodology : Multi-step organic synthesis typically involves:
- Thiazole ring formation via Hantzsch synthesis, reacting α-haloketones with thioamides under acidic/basic conditions (e.g., POCl₃ catalysis) .
- Sulfamoyl group introduction via sulfonation of intermediates using chlorosulfonic acid or sulfur trioxide derivatives .
- Coupling reactions (e.g., amide bond formation) between indoline-sulfonyl and benzothiazole moieties using carbodiimide coupling agents (EDCI, DCC) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfamoyl NH at δ ~10.8 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to enhance yield and purity?
- Parameters to Adjust :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve sulfonation efficiency .
- Catalysts : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours for amide coupling) .
- Temperature control : Lower temps (0–5°C) minimize byproducts during sulfamoyl group introduction .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Approaches :
- Dose-response assays : Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
- Orthogonal assays : Use fluorescence-based enzymatic assays and cell viability (MTT) tests to distinguish target-specific effects from cytotoxicity .
- Molecular docking : Predict binding affinities to enzymes (e.g., urease, acetylcholinesterase) and correlate with experimental data .
Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with bioactivity .
- Molecular Dynamics Simulations : Assess binding stability to targets (e.g., APOBEC3G in antiviral studies) over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP <5) and hepatotoxicity risks .
Q. How can analogs be designed to improve pharmacokinetic properties?
- Structural Modifications :
- Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) on the benzamide moiety .
- Metabolic stability : Replace labile esters with ethers or fluorinated groups to resist CYP450 oxidation .
- Case Study : Adding a dimethylaminoethyl side chain improved brain penetration in related thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
